molecular formula C11H15Cl B1652995 (1-Chloro-2,2-dimethylpropyl)benzene CAS No. 1688-17-1

(1-Chloro-2,2-dimethylpropyl)benzene

Cat. No.: B1652995
CAS No.: 1688-17-1
M. Wt: 182.69 g/mol
InChI Key: CWQDDKWOLSHALN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (1-Chloro-2,2-dimethylpropyl)benzene is through the Friedel-Crafts alkylation of benzene with 1-chloro-2,2-dimethylpropane. This reaction is catalyzed by aluminum chloride (AlCl3), which facilitates the formation of a carbocation intermediate. The reaction proceeds as follows :

    Formation of Carbocation: The aluminum chloride catalyzes the dissociation of 1-chloro-2,2-dimethylpropane to form a carbocation.

    Electrophilic Attack: The carbocation then attacks the benzene ring, forming a sigma complex.

    Deprotonation: The sigma complex loses a proton to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, reaction time, and the molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2,2-dimethylpropyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using NaOH can yield alcohols.

    Oxidation: Products include carboxylic acids and ketones.

    Solvolysis: The major products are alcohols and ethers.

Scientific Research Applications

(1-Chloro-2,2-dimethylpropyl)benzene has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons.

    Medicine: Research includes its potential use in developing pharmaceuticals.

    Industry: It is used in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2,2-dimethylpropyl)benzene involves the formation of a carbocation intermediate during reactions such as the Friedel-Crafts alkylation. This carbocation is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-2,2-dimethylpropyl)benzene is unique due to the presence of both a chlorine atom and a dimethylpropyl group attached to the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

(1-chloro-2,2-dimethylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQDDKWOLSHALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514857
Record name (1-Chloro-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-17-1
Record name (1-Chloro-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-chloro-2,2-dimethylpropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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